molecular formula C14H20O2 B310600 2,3-Dimethylphenyl 2-ethylbutanoate

2,3-Dimethylphenyl 2-ethylbutanoate

Cat. No.: B310600
M. Wt: 220.31 g/mol
InChI Key: FUPUKKPGHSHCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenyl 2-ethylbutanoate is an ester derivative characterized by a phenyl ring substituted with two methyl groups at the 2- and 3-positions, linked to a 2-ethylbutanoate moiety. While direct experimental data on this compound is sparse in the provided evidence, its structural analogs and synthesis principles can be inferred from related esters and phenyl-substituted compounds.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2,3-dimethylphenyl) 2-ethylbutanoate

InChI

InChI=1S/C14H20O2/c1-5-12(6-2)14(15)16-13-9-7-8-10(3)11(13)4/h7-9,12H,5-6H2,1-4H3

InChI Key

FUPUKKPGHSHCBB-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC=CC(=C1C)C

Canonical SMILES

CCC(CC)C(=O)OC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2,3-Dimethylphenyl 2-ethylbutanoate with analogous esters and phenyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
This compound C₁₄H₂₀O₂ 220.31 (calculated) Ester, aromatic methyl groups 2,3-dimethylphenyl, branched alkyl chain
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Ester, ketone, phenyl group Phenyl ring, acetylated β-keto ester
Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate C₁₅H₁₉NO₂ 245.32 Ester, cyano group, phenyl ring Cyano substitution, steric hindrance
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide C₁₄H₁₉ClN₂O 266.77 Amide, chloro, methylphenyl groups Chloroacetamide with bulky substituents

Key Observations :

  • Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to simpler phenyl esters like ethyl 2-phenylacetoacetate. This may reduce reactivity in nucleophilic acyl substitution reactions .
  • Functional Diversity : Amide derivatives like 2-chloro-N-(2,3-dimethylphenyl)acetamide exhibit distinct reactivity (e.g., hydrogen bonding via the amide group) compared to ester-based analogs .

Stability and Degradation

  • Hydrolytic Stability: The electron-donating methyl groups on the phenyl ring may slow ester hydrolysis under acidic or basic conditions compared to unsubstituted phenyl esters. This contrasts with β-keto esters (e.g., ethyl 2-phenylacetoacetate), which are prone to keto-enol tautomerism and degradation .
  • Thermal Stability: Branched alkyl chains (e.g., 2-ethylbutanoate) generally enhance thermal stability, making the compound suitable for high-temperature industrial processes .

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